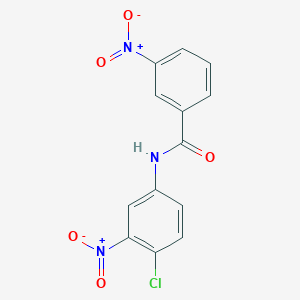
N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in the 1950s and has since been widely used in agriculture and horticulture to control weed growth. Due to its effectiveness and low cost, DCMU has become a popular herbicide in the industry. In
Wirkmechanismus
N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex. This prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center. As a result, the production of ATP and oxygen is inhibited, and the plant is unable to carry out photosynthesis.
Biochemical and physiological effects
N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea has a significant impact on plant growth and development. It inhibits the growth of shoots and roots, reduces chlorophyll content, and causes leaf chlorosis. N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea also affects the morphology of chloroplasts, leading to changes in their shape and size. In addition, N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea can induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea is a useful tool for studying the mechanism of photosynthesis in plants. It is relatively inexpensive and easy to use, making it accessible to researchers with limited resources. However, N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea has some limitations. It is toxic to humans and animals and must be handled with care. In addition, N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea is not effective against all types of weeds, and its use can lead to the development of herbicide-resistant weeds.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of new herbicides that are more effective and less toxic than N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea. Another area of research is the study of the effects of N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea on non-target organisms and the environment. Finally, there is a need for more research on the mechanism of photosynthesis in plants and the role of photosystem II in this process.
Conclusion
In conclusion, N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea is a herbicide that inhibits photosynthesis in plants and has been widely used in agriculture and horticulture. It is a useful tool for studying the mechanism of photosynthesis in plants and has several scientific research applications. However, N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea has limitations and can be toxic to humans and animals. There is a need for further research on N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea and its effects on plant growth and development, as well as its impact on the environment.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea has been widely used in scientific research to study the mechanism of photosynthesis in plants. It is used to inhibit electron transport in the thylakoid membrane of chloroplasts, which leads to a decrease in oxygen evolution and ATP synthesis. N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)urea is also used to study the role of photosystem II in photosynthesis and the effects of herbicides on plant growth and development.
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-22-14-6-4-11(8-15(14)23-2)20-16(21)19-9-10-3-5-12(17)13(18)7-10/h3-8H,9H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPTVWGGQWLOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-3-(3,4-dimethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4749343.png)
![1-phenyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4749344.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4749351.png)
![N-allyl-N'-butyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4749364.png)


![methyl 2-({2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4749377.png)
![N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4749387.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4749398.png)
![2-[1-(2-thienylsulfonyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B4749408.png)
![N-(4-bromophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4749416.png)
![2,4-bis{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B4749431.png)
![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4749444.png)